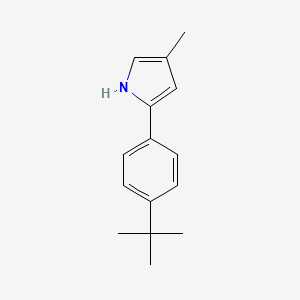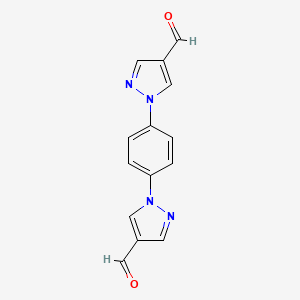
1,1'-(1,4-Phenylene)bis(1H-pyrazole-4-carbaldehyde)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(1,4-Phenylene)bis(1H-pyrazole-4-carbaldehyde): is an organic compound with the molecular formula C14H10N4O2 This compound is characterized by the presence of two pyrazole rings connected via a phenylene bridge, each bearing a formyl group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,1’-(1,4-Phenylene)bis(1H-pyrazole-4-carbaldehyde) can be synthesized through the condensation reaction of 1,4-phenylenediamine with 1H-pyrazole-4-carbaldehyde under acidic conditions. The reaction typically involves heating the reactants in a suitable solvent such as ethanol or methanol, followed by purification through recrystallization or chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: 1,1’-(1,4-Phenylene)bis(1H-pyrazole-4-carbaldehyde) undergoes various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 1,1’-(1,4-Phenylene)bis(1H-pyrazole-4-carboxylic acid).
Reduction: 1,1’-(1,4-Phenylene)bis(1H-pyrazole-4-methanol).
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry: 1,1’-(1,4-Phenylene)bis(1H-pyrazole-4-carbaldehyde) is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of pyrazole-based ligands and coordination compounds .
Biology and Medicine: This compound has potential applications in medicinal chemistry due to its ability to interact with biological targets. It has been studied for its antimicrobial and anticancer properties. The formyl groups allow for further functionalization, making it a versatile scaffold for drug development .
Industry: In the materials science field, 1,1’-(1,4-Phenylene)bis(1H-pyrazole-4-carbaldehyde) is used in the synthesis of polymers and advanced materials. Its unique structure imparts desirable properties such as thermal stability and mechanical strength to the resulting materials .
Mécanisme D'action
The mechanism of action of 1,1’-(1,4-Phenylene)bis(1H-pyrazole-4-carbaldehyde) in biological systems involves its interaction with specific molecular targets. The compound can form hydrogen bonds and π-π interactions with proteins and nucleic acids, affecting their function. The formyl groups can also undergo nucleophilic addition reactions with biological nucleophiles, leading to the formation of covalent adducts .
Comparaison Avec Des Composés Similaires
1,1’-(1,4-Phenylene)bis(methylene)bis(4-nitro-1H-pyrazole): This compound has nitro groups instead of formyl groups, which significantly alters its reactivity and applications.
1,1’-(5,5’-(1,4-Phenylene)bis(3-aryl-1H-pyrazole-5,1-(4H,5H)-diyl))diethanones: These compounds have acetyl groups, providing different chemical properties and biological activities.
Uniqueness: 1,1’-(1,4-Phenylene)bis(1H-pyrazole-4-carbaldehyde) is unique due to the presence of formyl groups, which offer versatile functionalization options. This makes it a valuable intermediate in organic synthesis and a promising candidate for drug development and materials science .
Propriétés
Formule moléculaire |
C14H10N4O2 |
|---|---|
Poids moléculaire |
266.25 g/mol |
Nom IUPAC |
1-[4-(4-formylpyrazol-1-yl)phenyl]pyrazole-4-carbaldehyde |
InChI |
InChI=1S/C14H10N4O2/c19-9-11-5-15-17(7-11)13-1-2-14(4-3-13)18-8-12(10-20)6-16-18/h1-10H |
Clé InChI |
LXVZSTMHVMJERJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N2C=C(C=N2)C=O)N3C=C(C=N3)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[3-(Morpholin-4-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B11768630.png)
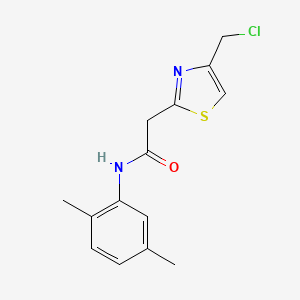
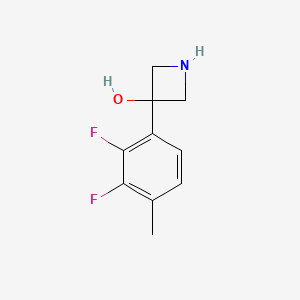
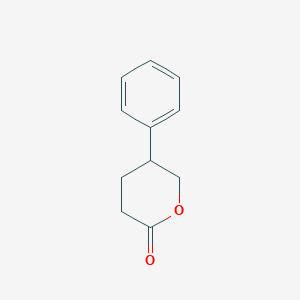
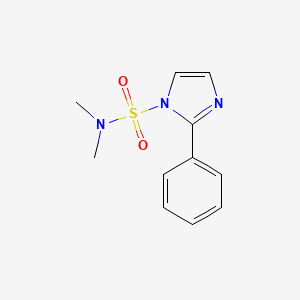
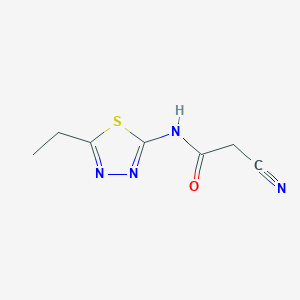
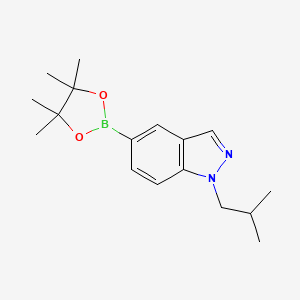
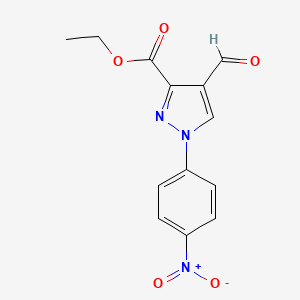
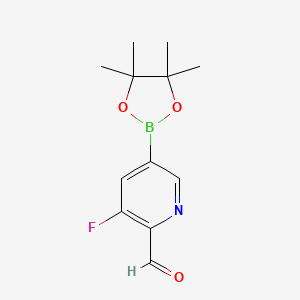
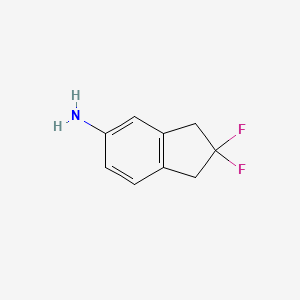
![2-Cyclohexyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B11768696.png)
![Tert-Butyl 7-(Hydroxymethyl)-2,5-Diazaspiro[3.4]Octane-2-Carboxylate](/img/structure/B11768697.png)

